molecular formula C19H13N5O3S B409940 (E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 369392-96-1

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B409940
CAS No.: 369392-96-1
M. Wt: 391.4g/mol
InChI Key: AATSSUCGBXMQGK-GXDHUFHOSA-N
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Description

(E)-4-((2-Cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide ( 369392-96-1) is a chemical compound with a molecular formula of C19H13N5O3S and a molecular weight of 391.40 g/mol . This benzamide derivative features a thiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. The thiazole moiety is a versatile heterocycle present in numerous FDA-approved drugs and experimental compounds due to its aromaticity and the presence of both sulfur and nitrogen atoms in its structure . Thiazole-containing compounds are extensively investigated for their potential pharmacological applications, including as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents . The specific presence of the 4-nitrophenyl substituent on the thiazole ring and the (E)-vinylamino bridge in this molecule makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The compound should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S/c20-9-14(10-22-15-5-1-13(2-6-15)18(21)25)19-23-17(11-28-19)12-3-7-16(8-4-12)24(26)27/h1-8,10-11,22H,(H2,21,25)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSSUCGBXMQGK-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H14N6O4S3C_{21}H_{14}N_{6}O_{4}S_{3}, with a molecular weight of 510.6 g/mol. Its structure features a thiazole ring, a cyano group, and a nitrophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₄N₆O₄S₃
Molecular Weight510.6 g/mol
CAS Number342592-92-1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, while the nitrophenyl and thiazole groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluating thiazole-containing compounds found that certain derivatives had IC50 values less than 1.98 µg/mL against A-431 cells, indicating potent antitumor activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit mushroom tyrosinase non-competitively, with an inhibition constant (KiK_i) of 0.016 μM . This suggests potential applications in treating conditions associated with excessive melanin production.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeKiK_i (μM)
Mushroom TyrosinaseNon-competitive0.016

Antimicrobial Activity

Thiazole derivatives have also demonstrated antibacterial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with variations in substituents on the phenyl ring or adjacent functional groups provide a basis for understanding structure-activity relationships (SAR). Below, we compare the target compound with its closest structural analogs, focusing on physicochemical properties and biological activity.

Key Structural Analogs:

(E)-4-((2-Cyano-2-(4-(4-Nitrophenyl)Thiazol-2-yl)Vinyl)Amino)Benzamide (Target Compound) Substituents: 4-Nitrophenyl (electron-withdrawing), cyano, benzamide. Molecular Weight: ~434.4 g/mol (estimated). logP (Octanol-Water): ~2.8 (predicted via computational models). Solubility: Moderate in DMSO; low aqueous solubility due to nitro group hydrophobicity.

4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)Phenyl]-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzamide (CAS 1321862-60-5) Substituents: 4-Isobutylphenyl (electron-donating alkyl chain), cyano, benzamide. Molecular Weight: ~446.5 g/mol. logP: ~4.1 (higher lipophilicity due to isobutyl group). Solubility: Poor in aqueous media; enhanced membrane permeability.

(E)-4-((2-Cyano-2-(4-(4-Methoxyphenyl)Thiazol-2-yl)Vinyl)Amino)Benzamide (Hypothetical Analog) Substituents: 4-Methoxyphenyl (electron-donating), cyano, benzamide. Molecular Weight: ~419.4 g/mol. logP: ~2.3. Solubility: Improved aqueous solubility due to methoxy polarity.

Comparative Analysis:

Property Target Compound (Nitro) CAS 1321862-60-5 (Isobutyl) Methoxy Analog (Hypothetical)
Substituent Effect Electron-withdrawing Electron-donating (alkyl) Electron-donating (methoxy)
logP ~2.8 ~4.1 ~2.3
Aqueous Solubility Low Very low Moderate
Membrane Permeability Moderate High Low
Biological Activity Potential antimicrobial Likely enhanced cellular uptake Possible reduced potency

Research Findings:

  • Nitro Group Impact : The nitro substituent in the target compound may promote redox activity, enabling generation of reactive intermediates in biological systems. This property is leveraged in antiparasitic agents like metronidazole but could also contribute to cytotoxicity .
  • Isobutyl Analog (CAS 1321862-60-5) : The isobutyl group increases lipophilicity, enhancing cell membrane penetration. This analog may exhibit superior bioavailability in in vitro models but could face metabolic stability challenges due to alkyl chain oxidation .
  • Such derivatives often show reduced efficacy in hydrophobic target environments.

Mechanistic and Application Insights

  • Target Compound : The nitro group’s electron-withdrawing nature likely stabilizes charge-transfer interactions with enzymatic active sites, making it a candidate for kinase or protease inhibition.
  • CAS 1321862-60-5 : The isobutyl analog’s high logP suggests utility in central nervous system (CNS) targeting, where lipophilicity is critical for blood-brain barrier traversal.

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